3-(BENZENESULFONYL)-N-CYCLOHEPTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(Benzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a benzenesulfonyl group at position 3 and a cycloheptylamine substituent at position 4. The benzenesulfonyl group enhances electron-withdrawing properties and may improve binding affinity to hydrophobic pockets in biological targets, while the bulky cycloheptylamine moiety likely influences solubility and membrane permeability .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c28-30(29,17-12-6-3-7-13-17)22-21-24-20(23-16-10-4-1-2-5-11-16)18-14-8-9-15-19(18)27(21)26-25-22/h3,6-9,12-16H,1-2,4-5,10-11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEHRZGTCACQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-CYCLOHEPTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Formation of the Quinazoline Moiety: The quinazoline moiety is constructed via a condensation reaction between an anthranilic acid derivative and an appropriate aldehyde.
Coupling of the Triazole and Quinazoline Units: The triazole and quinazoline units are coupled through a nucleophilic substitution reaction.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride.
Cycloheptyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-CYCLOHEPTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazoloquinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated that triazole derivatives exhibit promising anticancer properties. The structural features of 3-(benzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suggest it may interact effectively with biological targets involved in cancer progression.
- Mechanism of Action : Triazoles can form hydrogen bonds and exhibit stability against metabolic degradation, enhancing their interaction with biomolecular targets such as DNA and proteins involved in cell proliferation .
- Case Studies : In a recent study, derivatives of triazoles were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial efficacy against a range of pathogens.
- Broad-Spectrum Activity : The incorporation of the benzenesulfonyl group enhances the solubility and bioavailability of the compound, potentially leading to improved antimicrobial activity .
- Research Findings : A study highlighted the effectiveness of triazoloquinazolines against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to disrupt bacterial cell membranes and inhibit growth .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored extensively.
- Biological Implications : Compounds with a triazole ring have shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .
- Experimental Evidence : In vitro studies have indicated that certain triazole derivatives can significantly reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS) .
Neurological Applications
The pharmacological profile of triazoloquinazolines suggests potential applications in treating neurological disorders.
- Receptor Affinity : Research has shown that some triazolo derivatives exhibit affinity for benzodiazepine receptors, which are implicated in anxiety and sleep disorders .
- Case Studies : Investigations into the effects of these compounds on neurotransmitter systems have revealed promising results regarding their ability to modulate GABAergic transmission .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design.
- QSAR Models : Quantitative structure–activity relationship (QSAR) models have been employed to predict the biological activity of triazole derivatives based on their structural features. These models help identify key functional groups that enhance efficacy .
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Benzenesulfonyl Group | Enhanced solubility | Improves interaction with biological targets |
| Triazole Ring | Anticancer properties | Forms hydrogen bonds with DNA |
| Cycloheptyl Substituent | Improved receptor binding | Increases bioavailability |
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-CYCLOHEPTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Triazoloquinazoline Derivatives with Varied Sulfonyl Groups
- 3-(4-Methylbenzenesulfonyl)-N-(4-isopropylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): This derivative substitutes the benzenesulfonyl group with a 4-methylbenzenesulfonyl moiety and replaces the cycloheptylamine with a 4-isopropylphenyl group.
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine () :
The addition of dimethyl and methoxy groups introduces steric hindrance and electron-donating effects, which could alter receptor interaction kinetics. This compound shows reduced solubility in aqueous media compared to the target compound due to increased hydrophobicity .
Substitutions on the Amine Group
- 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (): The 4-ethoxyphenyl group provides a balance between lipophilicity and hydrogen-bonding capacity. In contrast, the cycloheptylamine in the target compound lacks hydrogen-bonding donors, which may limit interactions with polar residues in target proteins .
- However, this flexibility may also reduce target specificity compared to the rigid cycloheptyl group .
Anticancer Potential
Triazoloquinazoline derivatives, including the target compound, share structural similarities with [1,2,3]triazolo[1,5-a]pyrimidine indole derivatives (), which exhibit antiproliferative activity against cancer cell lines (e.g., MGC-803, HCT-116). The benzenesulfonyl group in the target compound may mimic the indole fragment’s role in intercalating DNA or inhibiting kinases .
Neurological Targets
Compounds like 3-sulphonyl-[1,2,3]triazolo[1,5-a]quinazolines () act as serotonin 5-HT6 receptor antagonists. The cycloheptylamine’s lipophilicity in the target compound may enhance blood-brain barrier penetration, making it a candidate for treating cognitive disorders .
Physicochemical Properties
Biological Activity
The compound 3-(benzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, presenting findings from various studies, including structure-activity relationships (SAR), case studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a triazole ring fused to a quinazoline moiety, which is critical for its biological activity. The presence of the benzenesulfonyl group enhances its solubility and interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, a study on related triazole derivatives indicated that they could inhibit cancer cell proliferation effectively. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis .
Case Study: In Vitro Evaluation
In vitro studies have demonstrated that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 2.5 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 1.8 | Cell cycle arrest |
| Compound C | A549 (Lung) | 3.0 | Inhibition of proliferation |
These findings suggest that the compound may share similar anticancer mechanisms due to structural similarities.
Antimicrobial Activity
The quinazoline scaffold has been associated with antimicrobial properties. Studies have indicated that modifications in the quinazoline structure can lead to enhanced activity against various pathogens.
The antimicrobial activity is often attributed to the ability of these compounds to interfere with bacterial DNA replication or protein synthesis. For instance, quinazoline derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting a potential role in treating resistant strains .
Anti-inflammatory Effects
Another significant biological activity of this compound is its anti-inflammatory potential. Compounds within this class have been reported to inhibit cytokine production and modulate inflammatory pathways.
Research Findings
A patent application revealed that similar compounds can inhibit cytokine production involved in chronic inflammatory diseases . The inhibition of specific cytokines such as TNF-alpha and IL-6 has been linked to the therapeutic effects observed in preclinical models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:
- Substituent Effects : The introduction of electron-withdrawing groups enhances potency.
- Ring Modifications : Alterations in the triazole or quinazoline rings can significantly impact activity.
For example, studies have shown that specific substitutions at positions on the quinazoline ring can lead to increased selectivity for cancer cells while reducing toxicity to normal cells .
Q & A
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminobenzonitrile derivatives with alkynes (e.g., benzenesulfonylacetylene) using copper catalysts (e.g., CuI) to form the triazole-quinazoline core. Subsequent nucleophilic substitution introduces the cycloheptylamine group. Key steps include:
- Triazole Formation : Cyclization under reflux with DMF as solvent and triethylamine (TEA) as a base .
- Sulfonylation : Reaction with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C to install the sulfonyl group .
- Amine Coupling : Use of coupling agents like HATU or DCC to attach the cycloheptylamine moiety .
Purity is confirmed via HPLC (>95%) and structural validation via H/C NMR .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Compare chemical shifts of the triazole protons (δ 8.1–8.3 ppm) and sulfonyl group (δ 7.5–7.8 ppm) with reference data .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) matching the expected molecular formula .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and substituent positioning .
Q. What initial biological screening assays are appropriate for evaluating its bioactivity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorogenic substrates and IC determination .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or prostaglandin E (PGE) suppression in macrophage models .
Advanced Research Questions
Q. How can conflicting data regarding the compound's enzyme inhibition potency be resolved?
- Methodological Answer : Cross-validate using orthogonal assays and structural analysis :
- Kinetic Studies : Determine values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Mutagenesis : Identify binding residues by comparing inhibition in wild-type vs. mutant enzymes (e.g., kinase ATP-binding pockets) .
- Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes (e.g., sulfonyl group interactions with catalytic lysines) .
Q. What strategies optimize the synthetic yield and purity of this compound?
- Methodological Answer : Optimize reaction parameters systematically:
- Catalyst Screening : Test Cu(I)/Cu(II) catalysts (e.g., CuBr vs. Cu(OAc)) for triazole cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution rates .
- Workup Protocols : Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purity >98% .
Q. How do structural modifications influence its pharmacokinetic and pharmacodynamic profiles?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- ADMET Predictions : Use SwissADME or ADMETLab to simulate bioavailability and toxicity .
Q. What in silico approaches validate its target interactions and mechanism of action?
- Methodological Answer : Combine molecular docking and dynamics simulations :
- Docking (AutoDock Vina) : Predict binding poses in kinase ATP pockets (e.g., PDB ID: 1M17) with scoring functions (∆G < -8 kcal/mol) .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and hydrogen bond persistence .
- Pharmacophore Modeling : Map essential features (e.g., sulfonyl H-bond acceptors) using Schrödinger Phase .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC values for kinase inhibition.
Resolution :
- Assay Variability : Control ATP concentrations (1 mM vs. 10 mM) to normalize activity .
- Cellular Context : Compare results in cell-free vs. cell-based assays (e.g., off-target effects in HeLa vs. HEK293) .
- Batch Purity : Re-test compounds with HPLC-validated purity (>98%) to exclude impurities skewing data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
